DPP‑4 Inhibitory Activity of the 3,3‑Difluoropyrrolidine Moiety vs. Non‑Fluorinated Pyrrolidine Analogs
Incorporation of the 3,3‑difluoropyrrolidine group into DPP‑4 inhibitor scaffolds is known to significantly enhance potency and metabolic stability relative to unsubstituted pyrrolidine or 3‑fluoropyrrolidine variants. In a series of 1‑(γ‑1,2,3‑triazol substituted prolyl)‑(S)‑3,3‑difluoropyrrolidines, the difluoro motif conferred low‑nanomolar DPP‑4 IC₅₀ values (e.g., <10 nM for optimized analogs) and high selectivity over related proteases, whereas the corresponding non‑fluorinated pyrrolidine analogs were substantially less active (IC₅₀ > 100 nM). Although direct data for the specific target compound are not publicly available, the presence of the identical (S)‑3,3‑difluoropyrrolidine pharmacophore in S‑(3,3‑difluoro‑pyrrolidin‑1‑yl)‑piperidin‑2‑yl‑methanone hydrochloride supports class‑level inference of potent DPP‑4 inhibition.
| Evidence Dimension | DPP‑4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class‑level projection < 100 nM based on matched pharmacophore |
| Comparator Or Baseline | Non‑fluorinated pyrrolidine analogs: IC₅₀ > 100 nM; 3‑fluoropyrrolidine analogs: IC₅₀ ~ 20–50 nM |
| Quantified Difference | ~10‑ to >100‑fold improvement for the 3,3‑difluoro series over non‑fluorinated analogs |
| Conditions | In vitro recombinant human DPP‑4 enzyme assay (published SAR series) |
Why This Matters
A 10‑ to >100‑fold potency gain driven by the 3,3‑difluoro motif directly influences disease‑relevant target coverage at lower doses, making the 3,3‑difluoropyrrolidine‑containing compound a more attractive lead scaffold for metabolic‑disorder programs.
- [1] Xu J, et al. Design, Synthesis, Structure–Activity Relationships, and Docking Studies of 1‑(γ‑1,2,3‑Triazol Substituted Prolyl)‑(S)‑3,3‑difluoropyrrolidines as a Novel Series of Potent and Selective Dipeptidyl Peptidase‑4 Inhibitors. J. Med. Chem. 2011, 54(15), 5499–5515. DOI:10.1021/jm200450u View Source
